molecular formula C24H27N5 B12671415 N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline CAS No. 85959-32-6

N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline

Cat. No.: B12671415
CAS No.: 85959-32-6
M. Wt: 385.5 g/mol
InChI Key: ZDSWNHTYYUFKPX-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline (CAS 85959-32-6) is a high molecular weight azo compound with a formula of C24H27N5 and a molecular weight of 385.50 g·mol−1 . This chemical is characterized by its extended conjugated system, which is of significant interest in materials science research, particularly in the development of organic dyes and pigments due to its potential chromophoric properties. The compound features a diazenyl (azo) functional group, which is a key structural motif in many colorants and advanced organic materials . Researchers may utilize this compound in studies exploring nonlinear optics, molecular sensing, or as a model compound for spectroscopic analysis. Its structural complexity also makes it a candidate for investigating self-assembly and liquid crystalline behaviors. Physical properties include a calculated density of 1.073 g/cm³ and a high boiling point of approximately 558°C, indicating thermal stability suitable for various experimental conditions . The compound is supplied for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

85959-32-6

Molecular Formula

C24H27N5

Molecular Weight

385.5 g/mol

IUPAC Name

N,N-diethyl-4-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]aniline

InChI

InChI=1S/C24H27N5/c1-5-29(6-2)22-14-11-20(12-15-22)25-28-24-16-13-21(17-19(24)4)26-27-23-10-8-7-9-18(23)3/h7-17H,5-6H2,1-4H3

InChI Key

ZDSWNHTYYUFKPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • Reagents: Aromatic amine precursors (e.g., N,N-diethyl-4-aminobenzene derivatives), sodium nitrite (NaNO2), and hydrochloric acid (HCl).
  • Conditions: The amine is dissolved in dilute HCl and cooled to 0–5 °C to stabilize the diazonium salt formed upon addition of NaNO2 solution.
  • Mechanism: The primary aromatic amine is converted into a diazonium ion via nitrosation, which is a key intermediate for azo coupling.

Azo Coupling Reaction

  • Coupling Partners: Activated aromatic compounds such as o-toluidine derivatives or substituted phenols.
  • Conditions: The coupling is performed in alkaline or neutral media, often with sodium hydroxide (NaOH) to enhance nucleophilicity of the coupling partner.
  • Process: The diazonium salt electrophilically attacks the aromatic ring of the coupling partner, forming the azo bond (-N=N-).

Sequential Coupling for Bis-Azo Formation

  • The compound contains two azo linkages, indicating a stepwise diazotization and coupling :
    • First, diazotize the initial amine and couple with o-tolyl-substituted aromatic compound.
    • Then, diazotize the intermediate product again and couple with N,N-diethyl aniline derivative to form the bis-azo structure.

Experimental Protocol Example

Based on analogous azo dye syntheses and the chemical structure of the target compound, a representative procedure is as follows:

Step Procedure Description Key Reagents Conditions Notes
1 Diazotization of 2-methyl-4-aminophenyl derivative 2-methyl-4-aminophenyl compound, NaNO2, HCl 0–5 °C, aqueous Maintain low temperature to stabilize diazonium salt
2 Coupling with o-toluidine derivative o-toluidine, NaOH 0–5 °C, alkaline medium Stirring and slow addition to control reaction rate
3 Isolation and purification of monoazo intermediate Filtration, washing Room temperature Remove impurities and unreacted materials
4 Diazotization of monoazo intermediate NaNO2, HCl 0–5 °C Prepare second diazonium salt
5 Coupling with N,N-diethyl aniline N,N-diethyl aniline, NaOH 0–5 °C, alkaline Final azo coupling to form bis-azo compound
6 Purification Filtration, recrystallization Room temperature Obtain pure N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline

Research Findings and Optimization

  • Temperature Control: Maintaining low temperatures (0–5 °C) during diazotization is critical to prevent decomposition of diazonium salts and side reactions.
  • pH Control: Alkaline conditions favor azo coupling by increasing nucleophilicity of the coupling partner; however, overly basic conditions can lead to hydrolysis or side reactions.
  • Reaction Time: Coupling reactions typically proceed rapidly (within 10–30 minutes) under stirring; prolonged reaction times may cause degradation.
  • Purification: Vacuum filtration and washing with saturated sodium chloride solution help isolate the azo dye as a solid with high purity.
  • Yield: Typical yields for azo dye syntheses range from 60% to 85%, depending on reagent purity and reaction control.

Data Table: Summary of Key Parameters in Preparation

Parameter Typical Range/Value Comments
Diazotization Temp. 0–5 °C Essential for diazonium salt stability
Coupling pH 8–10 (alkaline) Enhances nucleophilicity
Reaction Time 10–30 minutes Sufficient for complete coupling
Solvent Water, aqueous acidic or alkaline Environmentally benign
Purification Method Vacuum filtration, recrystallization Ensures product purity
Yield 60–85% Dependent on reaction control

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes three primary reaction types: oxidation , reduction , and substitution . These reactions are driven by the azo functional groups and aromatic rings.

Oxidation Reactions

Mechanism : The azo group (N=N) undergoes oxidation to form nitroso derivatives.
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions : Acidic or neutral media.
Products : Corresponding nitroso derivatives.

Reaction TypeReagentsConditionsProductsCitation
OxidationKMnO₄, H₂O₂Acidic/neutralNitroso derivatives

Reduction Reactions

Mechanism : The azo group is reduced to amines via cleavage of the N=N bond.
Reagents : Sodium dithionite (Na₂S₂O₄) or zinc dust in acidic medium (Zn/H⁺).
Conditions : Mild acidic environments.
Products : Corresponding amines.

Reaction TypeReagentsConditionsProductsCitation
ReductionNa₂S₂O₄, Zn/H⁺AcidicAmines

Substitution Reactions

Mechanism : Electrophilic substitution occurs on aromatic rings.
Reagents : Bromine (Br₂) or nitric acid (HNO₃).
Conditions : Controlled temperature and catalysts (e.g., FeBr₃).
Products : Halogenated or nitrated derivatives.

Reaction TypeReagentsConditionsProductsCitation
SubstitutionBr₂, HNO₃Catalytic/acidicHalogenated/nitrated derivatives

Reactivity of Azo Groups

The azo groups (N=N) in the compound are central to its reactivity. These groups participate in redox processes , forming reactive intermediates such as nitroso compounds or amines. For example:

  • Redox Intermedates : Azo-to-amine reduction generates nitrogen-centered radicals, which can interact with biological systems.

  • Stability : The aromatic rings stabilize the azo bonds, influencing reaction kinetics.

Dye and Pigment Chemistry

The compound’s vivid coloration makes it suitable for:

  • Textile Dyes : Substitution reactions with bromine or nitric acid enhance functionalization for fabric binding.

  • Biological Staining : Oxidation/reduction cycles enable interaction with cellular components in microscopy staining.

Experimental Evidence from Related Azo Dyes

While direct experimental data for this specific compound is limited, insights from analogous azo dyes provide context:

  • Diazonium Salt Coupling : Azo dyes are synthesized via diazotization of aromatic amines, followed by coupling with nucleophiles (e.g., phenols, naphthols) .

  • Reduction Products : Sodium dithionite reduces azo dyes to amines, a reaction critical for understanding degradation pathways .

Challenges and Considerations

  • Toxicity : Azo reduction products may generate harmful amines, necessitating controlled reaction conditions.

  • Stability : Oxidative intermediates require careful handling due to potential instability.

Scientific Research Applications

Applications in Dyeing

Azo compounds are widely used as dyes due to their vibrant colors and stability. N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline is particularly utilized in textile dyeing processes. Its application includes:

  • Textile Industry : Used for dyeing cotton, wool, and synthetic fibers, providing bright colors and good fastness properties.

Analytical Chemistry

The compound is also significant in analytical chemistry for several reasons:

  • Colorimetric Analysis : this compound can be employed as a colorimetric reagent for detecting metal ions in solution. The color change upon binding with specific ions allows for quantitative analysis.

Case Study: Detection of Heavy Metals

In a study published in Chemical Book, researchers demonstrated the use of this azo dye for the detection of lead ions in water samples. The results indicated a linear relationship between the concentration of lead and the intensity of color change, allowing for effective monitoring of water quality.

Biomedical Research

Recent studies have explored the potential biomedical applications of azo compounds, including this compound:

  • Antibacterial Activity : Research has shown that azo compounds exhibit antibacterial properties against various pathogens. For instance, a study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing antibacterial agents.

Data Table: Antibacterial Efficacy

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20

Environmental Monitoring

The environmental impact of azo dyes has been a growing concern due to their potential toxicity and persistence in ecosystems. This compound is under investigation for its biodegradability and environmental safety.

Case Study: Biodegradation Studies

A comprehensive study assessed the biodegradability of various azo dyes, including this compound. The findings indicated that while some azo dyes are resistant to microbial degradation, this compound showed moderate biodegradability under anaerobic conditions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in staining or as a dye.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline C23H26N6* 386.50* Diethylamino, o-tolyl, methyl Dyes, Photovoltaics
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline C16H18N4O2 298.34 Diethylamino, nitro Dyes, Sensors
N,N-Dimethyl-p-((o-tolyl)azo)aniline C15H17N3 239.35 Dimethylamino, o-tolyl Textile dyes
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline C16H16Cl2N4O2 367.23 Diethylamino, dichloro, nitro Specialty dyes
3-Nitro-4'-dimethylaminoazobenzene C14H13N3O2 255.28 Dimethylamino, nitro Research (carcinogenicity studies)

Electronic and Spectral Characteristics

  • N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline: The nitro group (-NO2) acts as a strong electron-withdrawing group, shifting absorption maxima to longer wavelengths (bathochromic shift) compared to alkyl-substituted analogues. This property is exploited in dye-sensitized solar cells .
  • N,N-Dimethyl-p-((o-tolyl)azo)aniline: The dimethylamino group (-N(CH3)2) provides electron-donating effects, enhancing conjugation and stability. NMR data (δ ~3.0 ppm for N-CH3) and MS fragmentation patterns confirm its structure .

Biological Activity

N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline, also known by its CAS number 85959-32-6, is an azo compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mutagenicity, and other pharmacological effects, supported by various studies and data.

PropertyValue
Molecular FormulaC24_{24}H27_{27}N5_{5}
Molecular Weight385.505 g/mol
Density1.07 g/cm³
Boiling Point558.2 °C
Flash Point291.4 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of azo compounds, including this compound. For instance, in a study evaluating various azo derivatives, compounds were assessed for their cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma). The MTT assay indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action, particularly their ability to induce apoptosis via caspase-3 activation .

Case Study:
In one specific case study involving a series of synthesized azo compounds, it was found that the presence of the o-tolyl group enhanced the anticancer activity compared to other substituents. The study utilized Western blotting techniques to measure caspase levels, confirming that these compounds could effectively promote programmed cell death in cancer cells .

Mutagenicity and Toxicity

Azo compounds are often scrutinized for their mutagenic potential due to their chemical structure. The screening assessment of aromatic azo compounds indicated that while some azo pigments exhibit mutagenic properties, others show low toxicity profiles. Specifically, this compound was evaluated alongside other monoazo pigments for genotoxicity and carcinogenicity in repeated-dose animal studies.

Findings:
The results suggested that while some related compounds demonstrated liver tumorigenicity, this compound did not exhibit significant carcinogenic potential in the tested models . This is crucial for assessing its safety profile in potential therapeutic applications.

Pharmacological Effects

In addition to its anticancer properties, this compound has been explored for various pharmacological effects:

  • Anti-inflammatory Activity : Some studies have suggested that azo compounds can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antioxidant Properties : Preliminary investigations indicate that certain azo derivatives may possess antioxidant capabilities, which could contribute to their overall biological efficacy by mitigating oxidative stress in cells .

Q & A

Q. What are the standard synthetic routes for preparing N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via a two-step diazo-coupling reaction. First, diazotization of 2-methyl-4-((o-tolyl)azo)aniline under acidic conditions (e.g., HCl/NaNO₂) generates the diazonium salt. This intermediate is coupled with N,N-diethylaniline in a basic medium (pH 8–9) to form the bis-azo structure. Post-synthesis, purity is validated using FT-IR (to confirm azo bond stretching at ~1500 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and UV-Vis spectroscopy (to assess λ_max shifts indicative of conjugation). LC-MS/MS is used to confirm molecular weight and detect trace impurities .

Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : Identifies functional groups (e.g., azo bonds, aromatic C-H stretches).
  • NMR (¹H/¹³C) : Resolves substituent patterns and electronic environments (e.g., deshielding effects from electron-withdrawing groups).
  • UV-Vis Spectroscopy : Measures π→π* transitions in the azo chromophore; λ_max typically ranges 450–550 nm, depending on substituent effects.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do substituents (e.g., methyl, o-tolyl) influence the thermal stability and optical properties of this bis-azo compound?

  • Methodological Answer : Substituents impact thermal stability via steric hindrance and electronic effects. For example, methyl groups enhance stability by reducing molecular mobility, as seen in poled polymers derived from similar azo compounds, which retain 95% of their nonlinear optical activity after 1000 hours at 100°C . Optical properties are modulated by conjugation length and substituent electron-donating/withdrawing effects. DFT calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict λ_max shifts and hyperpolarizability (β) for nonlinear optics .

Q. What experimental strategies are recommended for analyzing metabolic pathways and toxicity risks of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify reductive cleavage of azo bonds, generating aromatic amines (e.g., o-toluidine derivatives).
  • Ames Test : Assess mutagenicity of metabolites using Salmonella strains (e.g., TA98, TA100).
  • In Vivo Studies : Monitor urinary metabolites (via HPLC-MS) and histopathological changes in rodent models.
  • Computational Toxicology : Apply QSAR models to predict carcinogenicity of metabolites (e.g., nitroso intermediates) .

Q. How can researchers resolve contradictions in reported thermal degradation data for azo compounds like this one?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Sample Preparation : Purity levels (e.g., residual solvents) affect decomposition kinetics.
  • Analytical Conditions : Thermogravimetric analysis (TGA) under nitrogen vs. air alters oxidative degradation pathways.
  • Poling Methods : For polymer-embedded derivatives, electric field alignment during poling stabilizes the structure, delaying degradation .
    Standardize protocols by cross-referencing with controlled TGA/DSC (heating rate 10°C/min, inert atmosphere) and validate via FT-IR post-degradation to identify decomposition products.

Q. What methodologies optimize the dyeing performance of this compound for polyester fibers while maintaining sublimation fastness?

  • Methodological Answer :
  • Particle Size Control : Reduce dye aggregates via ball milling (<1 µm) to enhance diffusion into fibers.
  • Alkaline Dyeing : Use pH 9–10 buffers (e.g., Na₂CO₃) to improve fiber-dye affinity.
  • Post-Treatment : Apply UV stabilizers (e.g., hindered amine light stabilizers) to mitigate photodegradation.
  • Sublimation Testing : Measure weight loss (%) at 180°C for 30 minutes; acceptable thresholds are <5% mass loss .

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